REACTION_CXSMILES
|
COC(C1C=[C:9]([Cl:11])[CH:8]=[C:7]([C:12]([O:14]C)=O)[N:6]=1)=O.[CH3:16]NCCNC.C[Al](C)C.[C:26](O)(=O)[CH:27]([CH:29]([C:31](O)=O)O)[OH:28]>C1(C)C=CC=CC=1.[OH-].[Na+]>[Cl:11][C:9]1[CH:8]=[C:7]([C:12](=[O:14])[CH3:16])[N:6]=[C:29]([C:27](=[O:28])[CH3:26])[CH:31]=1 |f:5.6|
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC(=C1)Cl)C(=O)OC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resulting slurry was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
Two layers formed
|
Type
|
CUSTOM
|
Details
|
the organic material was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1)C(C)=O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg | |
YIELD: CALCULATEDPERCENTYIELD | 16.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |